2,6-Dibromo-4-(methoxymethyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous structural motif found in a vast array of biologically active compounds and functional materials. Its presence is notable in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. arkat-usa.orgchemicalbook.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to its incorporation into a multitude of FDA-approved drugs. google.comchemicalbook.com The nitrogen atom in the ring not only influences the molecule's basicity and polarity but also provides a key point for hydrogen bonding, which is crucial for drug-receptor interactions. This has led to the development of pyridine-containing drugs for a wide spectrum of diseases. chemicalbook.comrsc.org
Overview of Halogenated Pyridines as Key Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are crucial intermediates, serving as versatile handles for the construction of more complex molecules through various cross-coupling reactions. google.comnih.gov The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. rsc.orgnsf.gov
Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which often employ palladium catalysts, allow for the selective functionalization of the pyridine core. mdpi.com The position and nature of the halogen atom (I, Br, Cl) influence the reactivity, enabling chemists to design sequential and site-selective transformations on polyhalogenated pyridines. nih.gov This strategic functionalization is essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of complex target molecules. google.comnsf.gov
Contextualizing 2,6-Dibromo-4-(methoxymethyl)pyridine within Heterocyclic Chemistry
This compound belongs to the class of disubstituted halogenated pyridines. The two bromine atoms at the 2- and 6-positions are particularly significant. These positions, being adjacent to the ring nitrogen, are activated towards nucleophilic substitution and are highly susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles. The symmetrical placement of the bromine atoms offers the potential for both mono- and di-functionalization, allowing for the stepwise introduction of different substituents.
The methoxymethyl group at the 4-position serves several purposes. It enhances the solubility of the molecule in organic solvents, which is a practical advantage in synthesis. Furthermore, this group can influence the electronic properties of the pyridine ring and can be chemically modified if required. The presence of this functionalized side chain, combined with the two reactive bromine atoms, makes this compound a highly valuable and specialized building block for the synthesis of complex, functionalized pyridine derivatives. For instance, it can serve as a precursor for creating bipyridine ligands, which are fundamental in coordination chemistry and catalysis.
Properties of this compound
| Property | Value |
| Molecular Formula | C7H7Br2NO |
| Molecular Weight | 280.95 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) (predicted) |
Synthetic Approaches
While a specific, documented synthesis for this compound is not readily found in widely available literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds. One such approach would involve the initial synthesis of 2,6-dibromo-4-(hydroxymethyl)pyridine, followed by an etherification step.
A potential multi-step synthesis could start from a readily available precursor and proceed as follows:
Formation of a Pyridine Core : Starting with a suitable precursor to build the pyridine ring with the desired substitution pattern.
Bromination : Introduction of bromine atoms at the 2- and 6-positions of the pyridine ring. This is a common transformation for activated pyridine rings.
Functional Group Interconversion : Conversion of a substituent at the 4-position to a hydroxymethyl group.
Etherification : The final step would involve the conversion of the hydroxymethyl group to a methoxymethyl ether using a reagent like methyl iodide in the presence of a suitable base (e.g., sodium hydride).
Key Reactions and Synthetic Utility
The primary synthetic utility of this compound lies in its capacity to undergo selective cross-coupling reactions. The two bromine atoms at the ortho-positions to the nitrogen are expected to be highly reactive in palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: This reaction would allow for the introduction of aryl or vinyl groups at the 2- and/or 6-positions by reacting with boronic acids in the presence of a palladium catalyst and a base. By carefully controlling the stoichiometry of the reagents, it is often possible to achieve selective mono- or di-arylation.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 2,6-dialkynylpyridine derivatives. These products are valuable for creating extended conjugated systems.
Buchwald-Hartwig Amination: This cross-coupling reaction would enable the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2- and 6-positions.
The differential reactivity of the C-Br bonds could potentially be exploited for sequential couplings, first reacting the more labile position, followed by a second coupling at the remaining position, leading to unsymmetrically substituted pyridines.
Summary of Potential Reactions
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-6-bromo-4-(methoxymethyl)pyridine or 2,6-Diaryl-4-(methoxymethyl)pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-6-bromo-4-(methoxymethyl)pyridine or 2,6-Dialkynyl-4-(methoxymethyl)pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-6-bromo-4-(methoxymethyl)pyridine or 2,6-Diamino-4-(methoxymethyl)pyridine |
| Stille Coupling | Organostannane, Pd catalyst | 2-Aryl/Alkyl-6-bromo-4-(methoxymethyl)pyridine or 2,6-Diaryl/Alkyl-4-(methoxymethyl)pyridine |
Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2,6-dibromo-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI Key |
JDDYTJYVMUKUPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dibromo 4 Methoxymethyl Pyridine
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, necessitate specific strategies to achieve desired substitution patterns. The synthesis of 2,6-Dibromo-4-(methoxymethyl)pyridine is a prime example where precise control over the introduction of substituents at the C-2, C-4, and C-6 positions is paramount.
Regioselective Bromination Techniques in Pyridine Synthesis
The introduction of bromine atoms at the 2 and 6 positions of a pyridine ring is a critical step in the synthesis of the target molecule. Direct bromination of pyridine itself is often challenging and can lead to a mixture of products. A common strategy to achieve regioselective bromination at the positions flanking the nitrogen atom involves the use of a suitable precursor, such as a 4-substituted pyridine. For instance, the bromination of 4-methylpyridine (B42270) can be directed to the 2 and 6 positions. One of the key steps in the preparation of cationic 1,4-dihydropyridines is the bromination of methyl groups at positions 2 and 6 of its ring. nih.gov The most commonly used reagent for this transformation is N-bromosuccinimide (NBS). nih.gov
The reaction conditions, including the choice of solvent and temperature, play a crucial role in maximizing the yield of the desired 2,6-dibromo product while minimizing the formation of mono-brominated or other isomers.
Introduction of Methoxymethyl Substituents via Directed Metalation and Nucleophilic Aromatic Substitution
The introduction of the methoxymethyl group at the C-4 position of a 2,6-dibromopyridine (B144722) scaffold is a pivotal step. A highly effective method for this transformation is through directed ortho-metalation, specifically lithiation, followed by quenching with an appropriate electrophile.
A common precursor for the methoxymethyl group is a formyl group, which can be introduced by reacting a lithiated pyridine intermediate with N,N-dimethylformamide (DMF). For example, 2,6-dibromopyridine can be selectively lithiated at the C-4 position under cryogenic conditions, and the resulting organolithium species can be trapped with DMF to yield 2,6-dibromo-4-formylpyridine. prepchem.com This aldehyde can then be reduced to the corresponding alcohol, 2,6-dibromo-4-(hydroxymethyl)pyridine, which is a direct precursor to the target compound.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly when a good leaving group is present at the C-4 position. However, for the synthesis of this compound, the directed metalation approach is generally more versatile and widely applied.
Precursor Synthesis and Halogenation Pathways
The synthesis of this compound relies on the availability of appropriately functionalized precursors. A logical synthetic route involves the preparation of a 2,6-dihalopyridine and the subsequent introduction of the C-4 substituent.
Conversion of 2,6-Dihalopyridines to 2,6-Dibromopyridines
Commercially available 2,6-dichloropyridine (B45657) serves as a convenient starting material. It can be efficiently converted to 2,6-dibromopyridine through a halogen exchange reaction. This is typically achieved by treating 2,6-dichloropyridine with a bromide source, such as sodium bromide in the presence of a strong acid like hydrobromic acid, and heating the mixture. google.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Dichloropyridine | NaBr, 40% HBr (aq) | 80-150 | 24 | 66-80 |
This table presents typical conditions for the conversion of 2,6-dichloropyridine to 2,6-dibromopyridine. google.com
Functionalization of the C-4 Position with the Methoxymethyl Group
With 2,6-dibromopyridine in hand, the next step is the introduction of the methoxymethyl group at the C-4 position. As previously mentioned, a robust strategy involves a three-step sequence:
Directed C-4 Lithiation and Formylation: 2,6-dibromopyridine is treated with a strong lithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like diethyl ether. The resulting 2,6-dibromo-4-lithiopyridine is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce a formyl group, yielding 2,6-dibromo-4-formylpyridine. prepchem.com
Reduction to the Alcohol: The aldehyde is then reduced to the corresponding primary alcohol, 2,6-dibromo-4-(hydroxymethyl)pyridine. This reduction can be readily accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Etherification to the Methoxymethyl Ether: The final step is the conversion of the hydroxymethyl group to a methoxymethyl ether. This is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.org The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1. Formylation | 2,6-Dibromopyridine | 1. n-BuLi2. DMF | Diethyl ether | -78 | ~70 |
| 2. Reduction | 2,6-Dibromo-4-formylpyridine | NaBH₄ | Methanol/Ethanol | 0 to RT | >90 |
| 3. Etherification | 2,6-Dibromo-4-(hydroxymethyl)pyridine | 1. NaH2. CH₃I | THF | 0 to RT | ~85 |
This table outlines a plausible synthetic sequence for the functionalization of the C-4 position.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For the directed lithiation step, the choice of the lithium base, solvent, and temperature is critical to ensure high regioselectivity for the C-4 position and to prevent side reactions, such as halogen-metal exchange at the C-2 or C-6 positions or nucleophilic attack by the base on the pyridine ring. The use of n-butyllithium at very low temperatures (-78 °C) in a non-coordinating solvent like diethyl ether generally provides good results. prepchem.com The reaction time for the lithiation is also a key parameter to control. nih.gov
In the Williamson ether synthesis , the choice of base and solvent is important to ensure complete deprotonation of the alcohol without promoting side reactions. Sodium hydride is a strong, non-nucleophilic base that is well-suited for this purpose. Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for this reaction as it is inert and effectively solvates the resulting alkoxide. The reaction is typically performed at 0 °C to room temperature to control the reaction rate and minimize potential side reactions.
Catalytic Systems and Reagent Stoichiometry
There is no specific information available in the searched literature regarding the catalytic systems or detailed reagent stoichiometry employed for the synthesis of this compound.
Influence of Solvent Systems and Reaction Temperature
An analysis of the influence of different solvent systems and reaction temperatures on the yield, purity, and reaction kinetics for the synthesis of this compound cannot be provided due to a lack of published research on this specific compound.
Mechanistic Investigations of Synthetic Pathways
No mechanistic investigations or detailed pathway analyses for the synthesis of this compound have been reported in the scientific literature reviewed.
Chemical Reactivity and Derivatization of 2,6 Dibromo 4 Methoxymethyl Pyridine
Cross-Coupling Reactions at Bromine Centers
The bromine atoms in 2,6-Dibromo-4-(methoxymethyl)pyridine serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium catalysts are extensively used to mediate the formation of new carbon-carbon bonds at the bromine-substituted positions of the pyridine (B92270) ring.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures and introducing alkyl or vinyl groups. researchgate.net While specific examples with this compound are not extensively documented, the reactivity of analogous 2,6-dibromopyridines is well-established. For instance, the Suzuki coupling of 2,6-dibromopyridine (B144722) with phenylboronic acid, catalyzed by palladium complexes, has been reported to yield both mono- and di-arylated products depending on the reaction conditions. The reaction typically involves a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a suitable solvent system. The presence of an electron-donating group at the 4-position, such as a methoxymethyl group, is expected to influence the electronic properties of the pyridine ring but should not hinder the participation of the bromine atoms in the catalytic cycle. A study on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed that Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids can proceed in a regio- and atropselective manner, highlighting the nuanced reactivity of substituted bromopyridines. arkat-usa.org
Heck Reaction: The Heck reaction allows for the vinylation of aryl halides. acs.org This reaction involves the palladium-catalyzed coupling of the dibromopyridine with an alkene in the presence of a base. acs.org While direct examples with this compound are scarce, studies on similar substrates, such as 2,6-diaryl-3,5-dibromo-4-pyrones, demonstrate the feasibility of Heck coupling at bromine-substituted positions on heterocyclic rings, leading to both mono- and di-vinylated products. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. acs.org
Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl halide. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org The reactivity of 2,6-dibromopyridines in Sonogashira couplings has been demonstrated, allowing for the sequential or simultaneous substitution of both bromine atoms. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds in good yields. researchgate.net It is anticipated that this compound would undergo similar transformations to yield alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry and materials science.
| Reaction | Typical Catalyst | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acids/Esters | Arylated/Vinylated Pyridines |
| Heck | Pd(OAc)₂, PdCl₂ | Alkenes | Vinylated Pyridines |
| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Terminal Alkynes | Alkynylated Pyridines |
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides. nih.gov This palladium-catalyzed reaction is highly effective for the amination of 2,6-dibromopyridines, allowing for the introduction of a wide range of primary and secondary amines. Selective mono- or di-amination can often be achieved by controlling the reaction conditions, such as the stoichiometry of the amine, the choice of catalyst, ligand, and base. For instance, the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with cyclohexane-1,2-diamine using a [Pd₂(dba)₃]/BINAP catalyst system has been successfully demonstrated. wikipedia.org It is expected that this compound would react similarly, providing access to a variety of mono- and di-aminopyridine derivatives.
| Substrate | Amine | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBut | Toluene | 60% |
Besides palladium, other transition metals like copper and nickel can also catalyze cross-coupling reactions of 2,6-dibromopyridines. Copper-catalyzed Ullmann-type reactions, for example, are a classic method for forming C-N and C-O bonds. Recent advancements have led to milder reaction conditions. Copper-catalyzed amination of 2,6-dibromopyridine has been shown to be an effective method for the synthesis of 2,6-diaminopyridines. Selective mono-amination can be achieved, providing a route to unsymmetrical 2,6-disubstituted pyridines.
Nucleophilic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) of the halogen atoms.
The bromine atoms of this compound are susceptible to displacement by a variety of nucleophiles. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. acs.org Reactions with alkoxides, thiolates, and amines can lead to the corresponding substituted pyridines. The substitution can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted pyridines. For example, the reaction of 2,6-dibromopyridine with sodium methoxide (B1231860) can yield 2-bromo-6-methoxypyridine, which can then undergo further substitution or cross-coupling reactions. The electron-donating methoxymethyl group at the 4-position is expected to slightly decrease the reactivity of the ring towards nucleophilic attack compared to unsubstituted 2,6-dibromopyridine, but substitution should still be a feasible and useful transformation. Studies on 2,6-dibromo-4-methoxypyridine (B39753) have shown that it can undergo nucleophilic substitution with various nucleophiles. arkat-usa.org
Based on the available scientific literature, ring-opening and rearrangement pathways are not commonly reported for 2,6-dibromopyridine derivatives under typical synthetic conditions. The pyridine ring is a stable aromatic system, and harsh conditions are generally required to induce ring-opening or significant rearrangement. Photochemical conditions have been shown to induce ring-opening in some pyridine derivatives, but this is not a general reaction pathway for 2,6-dihalopyridines. acs.orgacs.org Similarly, rearrangements such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism are known for certain substituted pyridines but are not a characteristic reaction of 2,6-dibromopyridines in the context of the reactions discussed in this article. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation. The nitrogen heteroatom exerts a strong electron-withdrawing effect, making the pyridine ring significantly less nucleophilic than benzene (B151609) and its derivatives. wikipedia.org This deactivation is further intensified in this compound by the presence of two electron-withdrawing bromine atoms at the C2 and C6 positions.
Metalation and Transmetalation Chemistry
In contrast to its inertness towards electrophilic attack, the pyridine ring can be readily functionalized through metalation techniques. These methods rely on the deprotonation of a C-H bond or the exchange of a halogen atom to generate a nucleophilic organometallic intermediate, which can then react with a wide range of electrophiles.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy wherein a functional group on an aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. wikipedia.org The directing metalation group (DMG) coordinates to the lithium cation, positioning the base for regioselective proton abstraction. wikipedia.orgbaranlab.orgorganic-chemistry.org Ether groups, such as the methoxy (B1213986) group, are known to function as moderate DMGs. wikipedia.orgorganic-chemistry.org
In the case of this compound, the oxygen atom of the methoxymethyl group could potentially direct lithiation to the C3 and C5 positions. However, this pathway is in direct competition with the much faster metal-halogen exchange process at the C2 and C6 positions. The C-Br bonds are significantly more reactive towards organolithium reagents than the C-H bonds at the C3 and C5 positions. Therefore, while DoM is a key strategy for many substituted pyridines, harvard.educlockss.org it is not the primary reactive pathway for this compound under typical lithiation conditions. The reaction is overwhelmingly dominated by metal-halogen exchange.
Metal-Halogen Exchange Processes
Metal-halogen exchange is a fundamental and highly efficient reaction for converting organic halides into organometallic compounds. wikipedia.org For halogenated pyridines, this reaction provides a versatile entry point for introducing a wide array of functional groups. znaturforsch.com Treatment of this compound with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is expected to initiate a rapid bromine-lithium exchange.
The primary product of this reaction would be a monolithiated species, either 2-bromo-6-lithio-4-(methoxymethyl)pyridine or 2-lithio-6-bromo-4-(methoxymethyl)pyridine. Due to the symmetrical nature of the starting material, these two products are identical. This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce substituents at the C2 or C6 position.
Studies on closely related systems, such as 2,5-dibromo-4-methoxypyridine, have shown that the regioselectivity and stability of the lithiated intermediates can be influenced by reaction conditions. arkat-usa.orgresearchgate.net For instance, prolonged reaction times or changes in temperature can sometimes lead to a "halogen dance," a phenomenon involving the migration of the halogen and metal atoms around the aromatic ring. researchgate.net While specific studies on this compound are limited, the established reactivity patterns of dibromopyridines suggest that metal-halogen exchange is the most reliable method for its selective functionalization.
| Reactant | Reagent | Conditions | Primary Intermediate | Potential Subsequent Reactions |
|---|---|---|---|---|
| This compound | n-BuLi or s-BuLi | Anhydrous THF or Et₂O, -78 °C | 2-Bromo-6-lithio-4-(methoxymethyl)pyridine | Reaction with electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) |
| This compound | i-PrMgCl·LiCl | Anhydrous THF, -15 °C to rt | (2-Bromo-4-(methoxymethyl)pyridin-6-yl)magnesium chloride | Reaction with electrophiles, potentially offering higher functional group tolerance |
Functional Group Transformations of the Methoxymethyl Moiety
The methoxymethyl group at the C4 position offers additional opportunities for derivatization, distinct from the chemistry of the pyridine core.
Cleavage and Derivatization of the Ether Linkage
The methoxymethyl (MOM) ether can be viewed as a protected form of a hydroxymethyl group. This ether linkage is susceptible to cleavage under acidic conditions. wikipedia.org Treatment of this compound with various Brønsted or Lewis acids can hydrolyze the ether, yielding the corresponding alcohol, (2,6-dibromopyridin-4-yl)methanol.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Ether Cleavage | Aqueous HCl or H₂SO₄ | (2,6-Dibromopyridin-4-yl)methanol | Standard acidic hydrolysis conditions. |
| Chemoselective Cleavage | TMSOTf, 2,2'-bipyridyl, then H₂O | (2,6-Dibromopyridin-4-yl)methanol | Milder conditions that can be selective for aromatic MOM ethers. acs.org |
The resulting primary alcohol is a valuable synthetic intermediate. It can undergo a wide range of subsequent reactions, including esterification, etherification, or conversion to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.
Oxidation and Reduction of the Methoxymethyl Group
The benzylic-type carbon of the methoxymethyl group can be manipulated through oxidation and reduction reactions. Direct oxidation of the ether is challenging, but the alcohol obtained from ether cleavage, (2,6-dibromopyridin-4-yl)methanol, can be readily oxidized.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,6-dibromoisonicotinaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). More vigorous oxidation conditions, for example, using potassium permanganate (B83412) (KMnO₄) or Jones reagent, would lead to the formation of 2,6-dibromoisonicotinic acid. The Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex and DMSO, is another effective method for converting primary alcohols to aldehydes under mild conditions. wikipedia.org
Reduction: While direct reduction of the methoxymethyl ether to a methyl group is not a standard transformation, the intermediate alcohol can be converted to a 4-methyl derivative. This typically involves a two-step process: conversion of the hydroxyl group into a good leaving group (like a tosylate) followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄), or conversion to a halide followed by reductive dehalogenation.
These transformations of the methoxymethyl side chain, coupled with the reactivity of the halogenated pyridine core, underscore the utility of this compound as a versatile building block in the synthesis of complex, polysubstituted pyridine derivatives.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
A thorough search for Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Dibromo-4-(methoxymethyl)pyridine did not yield any specific experimental results.
Proton (¹H) and Carbon-13 (¹³C) NMR Characterization
No published ¹H or ¹³C NMR spectra, including chemical shifts, coupling constants, and signal assignments for this compound, were found.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
There is no available information on the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC/HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound. These techniques are crucial for establishing connectivity between protons and carbons within a molecule. youtube.comyoutube.com
Dynamic NMR for Conformational Analysis
No studies utilizing dynamic NMR spectroscopy to investigate the conformational dynamics or rotational barriers of the methoxymethyl group in this compound have been reported.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular formula of this compound and provide insights into its fragmentation patterns under electron impact or other ionization methods, is not available in the reviewed literature. For dibrominated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) typically results in a characteristic M, M+2, and M+4 pattern in the mass spectrum, which is a key diagnostic feature. researchgate.net
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Specific experimental Infrared (IR) and Raman spectra for this compound are not documented. Vibrational spectroscopy is essential for identifying the presence of characteristic functional groups and for analyzing the molecule's vibrational modes. For pyridine (B92270) and its derivatives, characteristic ring stretching and bending vibrations are typically observed. elixirpublishers.comsemi.ac.cnresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
There are no published X-ray crystallographic studies for this compound. Consequently, precise data regarding its solid-state molecular structure, including bond lengths, bond angles, torsional angles, and crystal packing, remains undetermined. urfu.ruekb.eg
Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
A comprehensive review of scientific literature and spectral databases reveals a significant gap in the experimental and computational data for the ultraviolet-visible (UV-Vis) and fluorescence spectroscopic properties of this compound. Despite extensive searches, no specific studies detailing the electronic absorption, excitation, or emission spectra for this compound have been identified. Consequently, crucial photophysical parameters such as the wavelength of maximum absorption (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yield (ΦF) remain uncharacterized.
Theoretical studies employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been applied to various substituted pyridine derivatives to predict their electronic transitions and photophysical behaviors. researchgate.nettandfonline.commanipal.edu These computational approaches can provide valuable insights into the nature of the electronic excited states, including the contributions of π→π* and n→π* transitions, which are characteristic of heteroaromatic compounds. However, a specific computational analysis of this compound is not available in the current body of literature.
For related pyridine derivatives, spectroscopic properties are known to be influenced by the nature and position of substituents. For instance, studies on other 2,6-dihalopyridines and various substituted pyridines have been conducted, but the direct electronic influence of a 4-(methoxymethyl) group in conjunction with two bromine atoms at the 2 and 6 positions has not been specifically elucidated. nih.gov The electronic properties of the pyridine ring are perturbed by the electron-withdrawing inductive effect of the bromine atoms and the electronic contributions of the 4-(methoxymethyl) substituent. The interplay of these effects would determine the energies of the frontier molecular orbitals and, consequently, the absorption and emission characteristics.
Without experimental or calculated data, a quantitative analysis of the electronic structure and photophysical properties of this compound cannot be provided at this time. The generation of the following data tables, which would typically be populated with such findings, is therefore not possible.
Table 4.5.1: Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 4.5.2: Fluorescence Spectroscopy Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Further experimental investigation or dedicated computational studies are required to determine the UV-Vis and fluorescence characteristics of this compound and to fully understand its electronic structure and photophysical properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For a molecule such as 2,6-Dibromo-4-(methoxymethyl)pyridine, DFT calculations are instrumental in understanding its geometry, stability, and electronic characteristics. nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. derpharmachemica.comelectrochemsci.org
The first step in a typical DFT study is geometric optimization. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The result is a set of optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the pyridine (B92270) ring, the bromine atoms, and the methoxymethyl substituent.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. derpharmachemica.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-Br stretching, or ring deformations. derpharmachemica.com
Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Optimization
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.89 Å |
| C-N (ring) | ~1.34 Å | |
| C-C (ring) | ~1.39 Å | |
| C-C (substituent) | ~1.51 Å | |
| C-O | ~1.42 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| N-C-Br | ~122° | |
| C-C-C (ring) | ~120° | |
| C-C-O | ~109° | |
| Note: These are representative values based on similar structures; specific calculations for this molecule are not available in the cited literature. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it central to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, defining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. derpharmachemica.comresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the pyridine ring and bromine atoms |
| LUMO | -1.20 | Primarily localized on the pyridine ring |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability |
| Note: These values are illustrative and based on calculations for analogous brominated pyridine compounds. nih.gov |
Table 3: Hypothetical NBO Atomic Charges for Selected Atoms in this compound
| Atom | Predicted NBO Charge (e) |
| N1 (Pyridine) | -0.55 |
| C2 (Pyridine) | +0.20 |
| Br (at C2) | -0.10 |
| C4 (Pyridine) | +0.15 |
| O (Methoxymethyl) | -0.60 |
| Note: These values are representative and intended for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. For a flexible molecule like this compound, which has a rotatable methoxymethyl group, MD simulations can reveal the preferred conformations and the energy barriers between them. researchgate.net By simulating the molecule in a solvent or within a crystal lattice, MD can also provide insights into how it interacts with its environment, which is crucial for understanding its physical properties and behavior in different phases.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are developed by calculating a set of molecular descriptors (derived from the molecular structure) for a series of known compounds and then using statistical methods to find a relationship with an experimentally measured property. Once a robust QSPR model is established, it can be used to predict the properties of new, unmeasured compounds. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on its calculated structural and electronic descriptors.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. montclair.edu By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Using DFT or other high-level computational methods, the geometry and energy of transition states for reactions involving this compound can be calculated. This information is invaluable for understanding reaction kinetics and selectivity, for instance, in nucleophilic substitution reactions at the bromine-bearing carbon atoms or in reactions involving the methoxymethyl side chain. researchgate.net
Applications As a Key Intermediate in Chemical Synthesis
Precursor for Advanced Pyridine-Based Ligands in Catalysis
The robust and tunable nature of the pyridine (B92270) scaffold makes it a cornerstone in the design of ligands for transition-metal catalysis. 2,6-Dibromo-4-(methoxymethyl)pyridine is an exemplary starting material for creating sophisticated ligands due to its two reactive bromine sites, which can be selectively substituted.
A prominent application is the synthesis of bipyridine and terpyridine ligands. These N-heterocyclic compounds are fundamental in coordination chemistry and are used in a vast array of catalytic processes, including oxidation, polymerization, and carbon-carbon bond formation. nih.govnih.gov The synthesis of such ligands often involves a homo-coupling reaction of a brominated pyridine precursor.
Research on a closely related analogue, 2,6-dibromo-4-(hexoxymethyl)pyridine, demonstrates a clear pathway for these transformations. This compound can be efficiently converted to 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine through an oxidative coupling reaction. nih.govresearchgate.net This bipyridine product retains its bromine atoms, allowing for further functionalization through subsequent cross-coupling reactions like the Suzuki, Stille, or Negishi couplings. nih.gov This multi-step functionalization allows for the precise construction of complex ligand architectures with tailored electronic and steric properties for specific catalytic applications. elsevierpure.comresearchgate.net The methoxymethyl group in the target compound, similar to the hexoxymethyl group in the analogue, enhances solubility, which is a crucial factor for practical applications in homogeneous catalysis. nih.gov
The resulting ligands can coordinate with a variety of metals, including palladium, nickel, ruthenium, and iron, to form stable and active catalysts. elsevierpure.comunimi.itresearchgate.net For instance, palladium complexes featuring bidentate pyridine-triazole ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. researchgate.net Iron-based metal-organic frameworks incorporating 4′-pyridyl-2,2′:6′,2′′-terpyridine have been successfully employed as recyclable catalysts for the hydroboration of alkynes. nih.gov
| Reaction Type | Precursor | Product Class | Potential Catalytic Application |
| Oxidative Homo-coupling | 2,6-Dibromo-4-(substituted)pyridine | 6,6'-Dibromo-4,4'-disubstituted-2,2'-bipyridine | Pre-ligand for cross-coupling catalysts |
| Suzuki Coupling | Brominated (bi)pyridines | Aryl-substituted (bi)pyridines | C-C bond formation, materials synthesis |
| Stille Coupling | Brominated (bi)pyridines | Stannylated or coupled (bi)pyridines | C-C bond formation |
Building Block for Complex Heterocyclic Systems and Fused Ring Architectures
Pyridine-fused heterocyclic compounds are of significant interest in medicinal chemistry and material sciences due to their unique electronic properties and biological activities. ias.ac.inresearchgate.net The reactive bromine atoms of this compound make it an ideal starting point for constructing these intricate molecular frameworks. The synthesis of such systems can be approached by building a new ring onto the existing pyridine structure.
Various synthetic strategies can be employed to construct fused systems, such as furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, and thieno[2,3-b]pyridines. ias.ac.innih.gov These reactions often involve an initial substitution of one or both bromine atoms via cross-coupling, followed by an intramolecular cyclization step. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo cyclization to form a furan (B31954) or pyrrole (B145914) ring fused to the pyridine core. Similarly, palladium-catalyzed reactions can be used to construct benzo researchgate.netunimi.itfuro[2,3-b]pyridine and other tricyclic systems from appropriately substituted chloropyridines. researchgate.net
The synthesis of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, which have shown significant anticancer activity, highlights the potential of using functionalized pyridine precursors to build complex, biologically active molecules. nih.gov The presence of the methoxymethyl group at the 4-position can influence the regioselectivity of these cyclization reactions and modify the properties of the final fused-ring product. The versatility of this scaffold allows for the creation of diverse heterocyclic structures with potential applications ranging from pharmaceuticals to organic electronics. derpharmachemica.com
Synthesis of Novel Organic Materials Precursors
The inherent rigidity and electronic properties of the pyridine ring make it a desirable component in a variety of advanced organic materials. This compound serves as a key building block for precursors to these materials, with its dibromo functionality enabling the extension of conjugation and the construction of larger molecular or polymeric systems.
Components for Organic Electronic Devices
Organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Pyridine-containing compounds are often incorporated into these materials to tune charge transport properties, energy levels, and stability. The electron-deficient nature of the pyridine ring makes it a useful component in n-type semiconductors. uky.edu
Starting from this compound, one can synthesize larger conjugated molecules through reactions like the Suzuki or Stille coupling. By coupling the dibromopyridine with aromatic boronic acids or stannanes, extended π-systems can be constructed. These molecules can be designed to have specific electronic and photophysical properties required for applications in organic electronics. For instance, pyrene-functionalized poly(pyridine-imide)s have been synthesized and investigated for their fluorescence properties, which are relevant for OLED applications. uky.edu The ability to create well-defined, conjugated structures from brominated pyridine precursors is crucial for developing the next generation of organic electronic materials. americanelements.com
Monomers for Polymer Synthesis
The two reactive bromine sites on this compound make it an excellent candidate as a monomer for step-growth polymerization. Poly(p-phenylene) type polymers containing pyridine units can be synthesized via Yamamoto or Suzuki polycondensation reactions. These polymers, often referred to as poly(pyridines), are conjugated materials with interesting optical and electronic properties.
The methoxymethyl substituent can improve the solubility and processability of the resulting polymers, which is often a significant challenge in materials science. The incorporation of the pyridine nitrogen atom into the polymer backbone can also be used to coordinate with metal ions, leading to the formation of coordination polymers or metallo-supramolecular polymers. researchgate.net These materials can exhibit unique properties such as stimuli-responsiveness or catalytic activity.
Scaffolds for Liquid Crystals
Liquid crystals are materials that exhibit phases between those of a conventional liquid and a solid crystal. The molecules in liquid crystals, known as mesogens, typically have an anisotropic, rod-like or disk-like shape. The rigid, linear structure of the pyridine ring makes it an excellent component for the core of mesogenic molecules. mdpi.com
Scaffold for Combinatorial Chemistry Libraries (focused on chemical diversity)
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of compounds (libraries) for desired properties. A key element of this approach is the use of a central scaffold that allows for the introduction of diverse substituents at multiple points.
This compound is an ideal scaffold for generating combinatorial libraries due to its three distinct points of potential diversification:
C2-Position: The bromine atom can be replaced with a wide variety of functional groups using reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
C6-Position: The second bromine atom provides another site for diversification, allowing for the synthesis of either symmetrical (if reacted under the same conditions as C2) or unsymmetrical (if reacted sequentially with different reagents) disubstituted pyridines.
C4-Methoxymethyl Group: This group can potentially be modified, for example, by ether cleavage followed by re-alkylation, to introduce further diversity.
This multi-point diversification allows for the exploration of a vast chemical space around the central pyridine core. The Kröhnke pyridine synthesis is a well-known method suitable for combinatorial applications, demonstrating the utility of the pyridine core in building libraries of 2,4,6-trisubstituted derivatives. researchgate.net By systematically varying the building blocks attached at the C2 and C6 positions of this compound, libraries of compounds can be generated with a wide range of structural and functional diversity, suitable for screening for biological activity or novel material properties. nih.gov
| Position on Scaffold | Reaction Type | Example of Introduced Diversity |
| C2-Br | Suzuki Coupling | Aryl, heteroaryl groups |
| C6-Br | Buchwald-Hartwig Amination | Primary/secondary amines, anilines |
| C2/C6-Br | Sonogashira Coupling | Alkynes, substituted acetylenes |
| C4-CH₂OCH₃ | Ether Cleavage/Alkylation | Other alkoxy or aryloxy groups |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Remaining Challenges
The current research landscape for 2,6-dibromo-4-(methoxymethyl)pyridine itself is largely uncharted. However, extensive research exists for the parent 2,6-dibromopyridine (B144722) scaffold and related 4-substituted analogues. These compounds are recognized as highly valuable intermediates in organic synthesis, primarily due to the reactivity of the two bromine atoms, which can be selectively functionalized through various cross-coupling reactions. researchgate.netresearchgate.net For instance, a practical and efficient protocol for the selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines has been developed. researchgate.net
The primary challenge is the lack of dedicated studies on this compound. There is a clear research gap concerning its efficient synthesis, detailed characterization, and exploration of its reactivity. The synthesis of polysubstituted pyridines, in general, can be complex, often requiring multi-step sequences or facing challenges in achieving specific regioselectivity. acs.orgacs.org Overcoming these hurdles for the title compound is the first step toward unlocking its potential. A key precursor for analogous structures, citrazinic acid, has been used to create similar building blocks, suggesting a viable starting point for synthetic exploration. nih.govresearchgate.netmdpi.com
Emerging Synthetic Methodologies and Technologies for this compound
Future synthetic efforts toward this compound could benefit significantly from emerging methodologies in organic chemistry. Traditional multi-step preparations are often being replaced by more efficient and sustainable alternatives.
Advanced C-H Functionalization: Direct and selective functionalization of pyridine (B92270) C-H bonds is a rapidly advancing field. nih.gov While often challenging due to the electron-deficient nature of the pyridine ring, new catalytic systems, including photocatalytic methods and the use of N-functionalized pyridinium (B92312) salts, are enabling transformations at positions previously difficult to access. nih.govacs.orgresearchgate.net These methods could potentially streamline the synthesis by introducing the required substituents onto a simpler pyridine core with high regioselectivity.
Flow Chemistry and Biocatalysis: The adoption of advanced technologies like continuous flow reactors could offer safer, more scalable, and efficient production of this and other pyridine derivatives. 360iresearch.com Furthermore, biocatalytic processes, which leverage enzymes for specific chemical transformations, represent a green chemistry approach that could be applied to the synthesis of precursors, reducing environmental impact.
Novel Cyclization and Multicomponent Reactions: Advances in transition-metal-catalyzed cyclization and cross-coupling procedures offer new routes to functionalized pyridine derivatives. researchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are also a powerful tool for rapidly building molecular complexity and could be designed to construct the target molecule's scaffold efficiently. rsc.org A reported inexpensive route to the similar compound 2,6-dibromo-4-(hexoxymethyl)pyridine from citrazinic acid highlights a scalable and adaptable synthetic strategy. nih.govresearchgate.net
Untapped Reactivity Pathways and Derivatization Opportunities
The true potential of this compound lies in the diverse reactivity of its functional groups, which remains largely untapped. The two bromine atoms at the C2 and C6 positions are prime handles for a wide array of well-established and powerful palladium-catalyzed cross-coupling reactions.
These reactions could be performed sequentially to create unsymmetrical 2,6-disubstituted pyridines, which are valuable but often difficult to prepare. researchgate.net The ability to control mono- versus di-substitution is a known challenge but also an opportunity for creating a diverse library of compounds from a single starting material. researchgate.netnih.gov Furthermore, the methoxymethyl group at the C4 position offers additional avenues for derivatization. While often used as a stable protecting group for alcohols, it can be cleaved under various acidic conditions to reveal a hydroxymethyl group. nih.govwikipedia.org This resulting alcohol could then be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.
| Functional Group | Potential Reaction Type | Potential Outcome/Product Class |
| C2/C6-Bromine | Suzuki-Miyaura Coupling | Aryl- or heteroaryl-substituted pyridines |
| C2/C6-Bromine | Buchwald-Hartwig Amination | Amino-substituted pyridines |
| C2/C6-Bromine | Sonogashira Coupling | Alkynyl-substituted pyridines |
| C2/C6-Bromine | Stille Coupling | Stannylated or organo-tin coupled pyridines |
| C2/C6-Bromine | Heck Coupling | Alkenyl-substituted pyridines |
| C2/C6-Bromine | Ullmann Homocoupling | Symmetrical 2,2'-bipyridines |
| C4-Methoxymethyl | Acid-catalyzed Cleavage | 4-(Hydroxymethyl)pyridine derivatives |
| C4-Methoxymethyl | Oxidation (post-cleavage) | Pyridine-4-carboxaldehyde or carboxylic acid |
Potential for Novel Applications in Materials Science and Advanced Organic Synthesis
The derivatization opportunities for this compound directly translate into significant potential for novel applications, particularly in materials science and as a cornerstone in advanced organic synthesis.
Ligand and Bipyridine Synthesis: One of the most promising applications is its use as a precursor for bipyridine ligands. mdpi.com Oxidative homocoupling, for instance, could yield 6,6'-dibromo-4,4'-di(methoxymethyl)-2,2'-bipyridine. Such brominated bipyridines are highly sought-after building blocks for creating complex ligands for catalysis and functional materials. nih.govbiosynth.com The methoxymethyl groups would enhance solubility, a crucial property for processing and application in macromolecular and supramolecular chemistry. nih.govresearchgate.net These functionalized bipyridines are central to the development of luminescent materials, sensors, photoactive compounds, and metal-organic frameworks (MOFs). nbinno.comresearchgate.netresearchgate.net
Macromolecular and Supramolecular Chemistry: The ability to introduce solubilizing groups, like the alkoxymethyl chain, is critical for the synthesis of processable polymers and complex supramolecular assemblies. The title compound could serve as a key monomer or building block for creating functional polymers with unique electronic or optical properties. nih.govorgsyn.org
Advanced Synthesis Intermediate: Beyond materials, the molecule is a platform for accessing a wide range of polysubstituted pyridines. The orthogonal reactivity of the C-Br bonds and the methoxymethyl group allows for stepwise, selective functionalization, making it a valuable intermediate for synthesizing complex target molecules in medicinal and agrochemical research. nih.govgrandviewresearch.com
| Derivative Type | Potential Application Area | Specific Example |
| Bipyridine Ligands | Materials Science, Catalysis | Precursor for OLEDs, sensors, catalysts |
| Functional Polymers | Materials Science | Monomer for soluble conjugated polymers |
| Unsymmetrical Pyridines | Medicinal/Agrochemical Chemistry | Scaffold for complex drug candidates |
| Hydroxymethyl Pyridines | Polymer Chemistry, Synthesis | Intermediate for polyesters, further functionalization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
